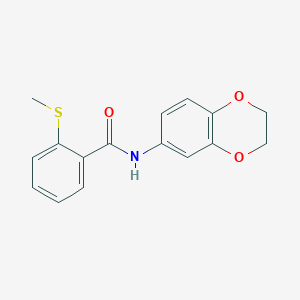

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide is a benzamide derivative featuring a 1,4-benzodioxin ring fused to an aromatic system. The compound’s core structure includes a benzodioxin moiety (a six-membered ring with two oxygen atoms at positions 1 and 4) and a benzamide group substituted with a methylthio (-SMe) group at the ortho position. Its synthesis likely involves coupling reactions between substituted benzoyl chlorides and 2,3-dihydro-1,4-benzodioxin-6-amine, analogous to methods described for related benzodioxin-based sulfonamides and amides .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-21-15-5-3-2-4-12(15)16(18)17-11-6-7-13-14(10-11)20-9-8-19-13/h2-7,10H,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXHBAWBKAELCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C13H12N2O3S3

- Molecular Weight : 312.43 g/mol

- CAS Number : 6127-96-4

The compound features a benzodioxin moiety which is known for its diverse biological activities, including anti-inflammatory and antioxidant effects.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that benzodioxin derivatives can scavenge free radicals and reduce oxidative stress in cellular models. These effects are often attributed to the presence of the benzodioxin structure which enhances electron donation capabilities.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Analogous compounds have demonstrated potent tyrosinase inhibitory activities. For example:

The specific IC50 value for this compound remains to be determined through experimental assays.

3. Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxicity across different cell lines. For instance:

| Compound | Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|---|

| Analog 1 | B16F10 | ≤20 | >80 |

| Analog 2 | B16F10 | 2.5 | <50 |

These results suggest that while some analogs maintain high cell viability at certain concentrations, others exhibit significant cytotoxic effects, necessitating further investigation into their mechanisms of action and safety profiles.

Case Study 1: Inhibition of Melanin Production

In a study evaluating the anti-melanogenic effects of benzodioxin derivatives, this compound was tested alongside other analogs. The results indicated that compounds with similar structures effectively inhibited melanin production in B16F10 cells by targeting tyrosinase activity.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of benzodioxin derivatives showed that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro. The findings suggest potential therapeutic applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several benzodioxin-containing derivatives, differing primarily in substituents on the benzamide or benzodioxin rings. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -SO₂, -F) : Enhance metabolic stability and target binding. For example, the sulfonyl group in pakerine improves solubility and facilitates interaction with peroxisomal enzymes like AIM1 .

- Methylthio (-SMe) vs.

- Benzodioxin-Flavone Hybrids: Compounds like 3',4'-dioxino flavone exhibit antihepatotoxic activity by mimicking silymarin’s dioxane ring, suggesting benzodioxin derivatives may share similar hepatoprotective mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.